tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate
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Overview
Description
tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate is a chemical compound with the molecular formula C13H21NO4 It is a member of the oxazocane family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a seven-membered ring
Preparation Methods
The synthesis of tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction typically takes place in toluene under reflux conditions for about 2 hours. The product is then isolated through column chromatography and recrystallization .
Chemical Reactions Analysis
tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, N,N-dimethylformamide dimethyl acetal, and other organic solvents . The major products formed from these reactions are often spirocyclic compounds, which can be further functionalized for various applications .
Scientific Research Applications
tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other heterocyclic compounds . In the industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of biologically active molecules . These interactions can modulate various biological processes, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate can be compared with other similar compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and tert-butyl 3-oxoazetidine-1-carboxylate . These compounds share similar structural features but differ in their reactivity and applications.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-oxo-1,5-oxazocane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(13)7-12/h4-8H2,1-3H3 |
InChI Key |
WRJYWYVSLZLYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC(=O)C1 |
Origin of Product |
United States |
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